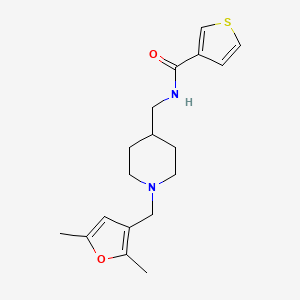

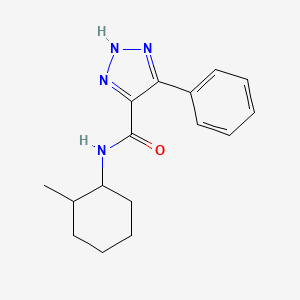

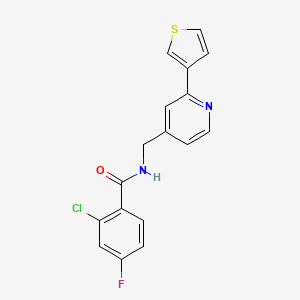

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential therapeutic applications, particularly as anticancer agents. The structural motif of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety, which can be further modified to enhance biological activity and specificity .

Synthesis Analysis

The synthesis of diaryl urea derivatives often involves the coupling of an aryl isocyanate with an amine. In the context of anticancer research, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design. These compounds were then evaluated for their antiproliferative activity against various cancer cell lines . Although the specific synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea is not detailed in the provided papers, the general approach to synthesizing similar compounds suggests a multi-step process involving the formation of the urea linkage as a key step.

Molecular Structure Analysis

The molecular structure of diaryl ureas can be analyzed using techniques such as X-ray diffraction (XRD). For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a related compound with a non-linear optical material property, was determined using XRD. The compound was found to crystallize in the monoclinic system with a space group P21/a . Although this is not the exact compound , it provides insight into the potential crystalline nature and molecular arrangement that could be expected for similar diaryl urea compounds.

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions, including photodegradation. The photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea was studied in different media using a xenon lamp as a light source. The rate constants, half-lives, and photoreaction products were determined, with the products showing some differences depending on the medium. One of the main products, 2-chlorobenzamide, was found to be capable of forming DNA adducts . This suggests that diaryl ureas can undergo complex reactions under light exposure, which may have implications for their stability and toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas can be characterized using various spectroscopic and analytical techniques. For example, the FT-IR spectra can be used to identify functional groups present in the compound. The UV-visible spectra and refractive index measurements can provide information on the optical properties of the crystals. The second-harmonic generation (SHG) efficiency can be used to assess the non-linear optical properties, as demonstrated by a related compound with an SHG efficiency of 0.7 times that of urea . These properties are crucial for understanding the behavior of these compounds in biological systems and for their potential applications in materials science.

Applications De Recherche Scientifique

Electron Transfer Applications

- Research on urea derivatives, like ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, has demonstrated the ability to maintain dimeric structures through hydrogen bonding, which is crucial for electron transfer applications. These complexes show reversible oxidations without significant potential splitting, indicating a potential for electron transfer applications, although the specific ureapyrimidinedione motif studied does not support electron transfer due to the lack of contribution from hydrogen-bonding functionalities to the occupied frontier levels (Pichlmaier et al., 2009).

Optical and Electronic Properties

- Studies on chalcone derivatives, similar in structure to the query compound, have highlighted their significant electro-optic properties and potential applications in nonlinear optics. These materials demonstrate high second and third harmonic generation values compared to standard urea, indicating their potential use in optoelectronic device fabrications (Shkir et al., 2018).

Structural and Molecular Studies

- Complexation-induced studies of heterocyclic ureas have revealed insights into their conformational behaviors and the formation of hydrogen-bonded complexes. These findings are crucial for understanding the molecular structures and potential applications of urea derivatives in various fields, including material science and molecular engineering (Corbin et al., 2001).

Anticancer Applications

- Synthesis and biological evaluation of urea derivatives as anticancer agents have been conducted, with some compounds showing significant antiproliferative effects on cancer cell lines. This suggests the potential of such compounds, including 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea, in developing new anticancer therapies (Jian et al., 2020).

Corrosion Inhibition

- Urea derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic environments. These studies provide insights into the protective mechanisms and effectiveness of such compounds in industrial applications, highlighting their potential as corrosion inhibitors (Mistry et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-26-16-8-5-13(9-17(16)27-2)21-19(25)22-14-10-18(24)23(11-14)15-6-3-12(20)4-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWBFCWCTHFMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)

![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)